Docosane

Description

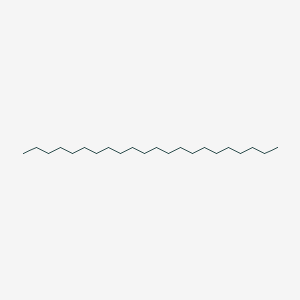

Docosane is a straight-chain alkane with 22 carbon atoms. It has a role as a plant metabolite.

This compound has been reported in Vanilla madagascariensis, Magnolia officinalis, and other organisms with data available.

Properties

IUPAC Name |

docosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWGUJZVBDQJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46 | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047063 | |

| Record name | Docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-docosane is a solid. Insoluble in water. Used in organic synthesis, calibration, and temperature sensing equipment., Solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8387 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

695.5 °F at 760 mmHg (NTP, 1992), 369 °C, BP: 230 °C (15 mm Hg) | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water. 7.77X10-7 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, chloroform; very soluble in ethyl ether | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7944 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7944 g/cu cm at 20 °C, Density: 0.778 g/cu m (45/5 °C) | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.28X10-6 mm Hg at 25 °C | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Platelets from toluene; crystals from ether, Solid, Colorless crystals | |

CAS No. |

629-97-0 | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Docosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOCOSANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Docosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Docosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOCOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW99Q363KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Docosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111.9 °F (NTP, 1992), 43.8 °C | |

| Record name | N-DOCOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20319 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Docosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8352 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Docosane (C22H46)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the melting and boiling points of docosane, a straight-chain alkane with 22 carbon atoms. The document details its key thermal properties and outlines the standard experimental methodologies for their determination.

Physicochemical Data: Melting and Boiling Points

This compound is a white, crystalline solid at standard conditions. Its thermal properties have been well-characterized, though slight variations in reported values exist depending on the purity of the sample and the experimental method used. The following table summarizes the reported melting and boiling points from various sources.

| Physical Property | Value (°C) | Value (°F) | Pressure (for Boiling Point) | Source(s) |

| Melting Point | 42-45 | 107.6-113 | N/A | [1][2][3] |

| 43-45 | 109.4-113 | N/A | [4] | |

| 43.8 | 110.8 | N/A | [5] | |

| 43-46 | 109.4-114.8 | N/A | [6] | |

| 43-47 | 109.4-116.6 | N/A | [7] | |

| Boiling Point | 369 | 696.2 | 1013 hPa (760 mmHg) | [1][3][4] |

| 368-369 | 694.4-696.2 | Not Specified | [8] | |

| ~368.6 | 695.5 | 760 mmHg | [5] | |

| 380 | 716 | Not Specified | [9] |

Experimental Protocols for Determination

The determination of melting and boiling points are fundamental techniques for the characterization and purity assessment of chemical compounds like this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid like this compound, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range. The capillary method is the most common technique.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is packed tightly to a height of 1-2 mm by tapping the sealed end on a hard surface.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a dedicated melting point apparatus with a heated metal block.

-

Heating and Observation:

-

An initial rapid heating is performed to determine an approximate melting range. This saves time in subsequent, more accurate measurements.

-

For an accurate reading, a new sample is heated to about 5°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[10]

-

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid. The melting point is reported as the range from T1 to T2.[10]

-

2.2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Simple Distillation):

-

Apparatus Setup: A suitable amount of the substance (if in liquid form or melted) is placed in a round-bottom flask. A distillation apparatus is assembled, including a condenser and a collection flask. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser, ensuring it accurately measures the temperature of the vapor as it passes into the condenser.[10]

-

Heating: The flask is heated gently. As the substance boils, vapor will rise and envelop the thermometer bulb.

-

Data Recording: The temperature is recorded when it becomes constant. This stable temperature, observed during the collection of the distillate, is the boiling point of the substance at the given atmospheric pressure.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the standard procedure for determining the melting point of a solid organic compound such as this compound.

Caption: Workflow for Melting Point Determination.

References

- 1. 629-97-0 CAS MSDS (N-DOCOSANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. N-DOCOSANE | 629-97-0 [chemicalbook.com]

- 3. ドコサン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound | C22H46 | CID 12405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. n-Docosane, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. n-Docosane, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 9. This compound | 629-97-0 | TCI AMERICA [tcichemicals.com]

- 10. m.youtube.com [m.youtube.com]

Solubility of Docosane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Docosane (n-C22H46), a long-chain saturated hydrocarbon, finds applications in various scientific and industrial fields, including as a phase-change material, a component in lubricants, and a non-polar solvent in specific chemical reactions. A thorough understanding of its solubility in different organic solvents is crucial for its effective utilization, process design, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows.

Core Principles of this compound Solubility

As a non-polar aliphatic hydrocarbon, the solubility of this compound is primarily dictated by the "like dissolves like" principle. It exhibits greater solubility in non-polar and weakly polar organic solvents due to the favorable van der Waals interactions between the solute and solvent molecules. Conversely, its solubility is negligible in highly polar solvents such as water. Temperature plays a significant role in the solubility of this compound, with solubility generally increasing with a rise in temperature. This is because the dissolution process for solids is typically endothermic, requiring energy to overcome the lattice forces of the solid this compound.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the mole fraction solubility of this compound in various organic solvents at different temperatures. This data is essential for researchers to predict the behavior of this compound in different solvent systems and to design experiments accordingly.

Table 1: Solubility of this compound in Aliphatic and Alicyclic Hydrocarbons

| Solvent | Temperature (K) | Mole Fraction (x) |

| n-Hexane | 290.15 | 0.0198 |

| 295.15 | 0.0332 | |

| 300.15 | 0.0547 | |

| 305.15 | 0.0881 | |

| 310.15 | 0.1389 | |

| Cyclohexane | 290.15 | 0.0163 |

| 295.15 | 0.0279 | |

| 300.15 | 0.0468 | |

| 305.15 | 0.0776 | |

| 310.15 | 0.1255 | |

| Heptane | 277.25 | 0.0035 |

| 283.15 | 0.0069 | |

| 288.15 | 0.0118 | |

| 293.15 | 0.0196 | |

| 298.15 | 0.0319 | |

| 303.15 | 0.0513 | |

| 308.15 | 0.0809 | |

| 313.15 | 0.1259 | |

| 317.65 | 0.1861 |

Note: Data for n-Hexane and Cyclohexane was obtained from a study by Domanska and Wyrzykowska-Stankiewicz. Data for Heptane was sourced from a study by Alves, Condotta, and Giulietti.[1][2]

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility |

| Benzene | Soluble[3] |

| Toluene | Soluble[3] |

| Ethanol | Soluble[4] |

| Chloroform | Soluble[4] |

| Ethyl Ether | Very Soluble[4] |

| Water | Insoluble[3][4][5] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is fundamental for the reliable application of this compound. Two common methods for determining the solubility of a solid in a liquid are the gravimetric method and the synthetic (cloud point) method.

Gravimetric Method

This classic method involves preparing a saturated solution at a constant temperature, separating the undissolved solid, and determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.

Detailed Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be verified by taking samples at different time intervals until the concentration of the dissolved this compound remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid this compound is allowed to settle.

-

Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: The collected sample is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound) until a constant weight of the this compound residue is achieved.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the container from the final weight. The solubility can then be expressed in various units, such as grams of this compound per 100 g of solvent or as a mole fraction.

Synthetic (Cloud Point) Method

The synthetic method, also known as the cloud point method, involves preparing a series of mixtures with known compositions of solute and solvent and determining the temperature at which the solid phase completely dissolves upon heating or precipitates upon cooling.

Detailed Methodology:

-

Sample Preparation: A series of mixtures containing known masses of this compound and the solvent are prepared in sealed glass tubes.

-

Heating and Dissolution: The tubes are slowly heated in a temperature-controlled bath with constant stirring until all the this compound is completely dissolved, resulting in a clear solution.

-

Cooling and Observation: The clear solution is then slowly cooled at a controlled rate. The temperature at which the first sign of turbidity or crystallization appears is recorded as the cloud point or saturation temperature for that specific composition.

-

Data Analysis: By repeating this procedure for different compositions, a solubility curve (temperature versus concentration) can be constructed.

Visualization of Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for the gravimetric and synthetic solubility determination methods.

Caption: Workflow for the Gravimetric Method.

Caption: Workflow for the Synthetic (Cloud Point) Method.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Docosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosane (n-C22H46) is a long-chain n-alkane that, like many of its counterparts, exhibits complex solid-state behavior known as polymorphism. This phenomenon, where a substance can exist in multiple crystalline forms with different physical properties, is of significant interest in various scientific and industrial fields, including pharmaceuticals, materials science, and thermal energy storage. Understanding and controlling the polymorphic behavior of this compound is crucial for applications where its crystalline structure influences performance and stability.

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound. It delves into the different polymorphic forms identified to date, their crystallographic and thermodynamic properties, and the experimental protocols used for their characterization.

Polymorphism of this compound

Even-numbered n-alkanes, such as this compound, typically exhibit a stable triclinic crystal structure at room temperature. However, under specific crystallization conditions, metastable polymorphs, including orthorhombic and pseudohexagonal forms, can be induced. The formation of these different polymorphs is influenced by factors such as the solvent used for crystallization, the degree of supersaturation, and the presence of interfaces.

Triclinic (T) Polymorph

The most stable and commonly observed crystalline form of this compound is the triclinic polymorph. A detailed analysis of its crystal morphology has led to the indexing of its prominent faces as (001), (112), (102), and (010).[1]

Orthorhombic (O) Polymorph

Pseudohexagonal (Rotator) Phase

At temperatures just below the melting point, n-alkanes can form a "rotator" phase, which has a pseudohexagonal structure. This phase is characterized by a higher degree of molecular motion, where the alkane chains can rotate around their long axes.

Quantitative Data on this compound Polymorphs

The following tables summarize the available quantitative data for the different polymorphic forms of this compound, facilitating easy comparison of their properties.

Table 1: Crystallographic Data of this compound Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Triclinic (T) | Triclinic | P-1 | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| Orthorhombic (O) | Orthorhombic | Bb21m (probable)[2] | Data not available in search results | Data not available in search results | Data not available in search results | 90 | 90 | 90 |

| Pseudohexagonal | Hexagonal | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | 90 | 90 | 120 |

Table 2: Thermodynamic Data of this compound Phase Transitions

| Transition | Transition Temperature (°C) | Enthalpy of Transition (kJ/mol) |

| Solid-Solid | 42-45[3] | Data not available in search results |

| Fusion (Melting) | 44.55 | 78.3 |

Experimental Protocols

Accurate characterization of this compound's polymorphism relies on precise experimental methodologies. The following sections provide detailed protocols for the key techniques used in these studies.

Differential Scanning Calorimetry (DSC)

Objective: To determine the transition temperatures and enthalpies of solid-solid transitions and fusion of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the first expected transition (e.g., 25°C) for 5 minutes.

-

Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the final melting point (e.g., 60°C).

-

Hold the sample at the final temperature for 5 minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the starting temperature.

-

Perform a second heating cycle using the same parameters to observe the thermal behavior after a controlled cooling history.

-

-

Data Analysis:

-

Determine the onset and peak temperatures of any endothermic (e.g., melting, solid-solid transition) or exothermic (e.g., crystallization) events from the thermogram.

-

Calculate the enthalpy of each transition by integrating the area under the corresponding peak.

-

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystal structure of different this compound polymorphs.

Methodology:

-

Sample Preparation:

-

Gently grind a small amount of the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto a sample holder.

-

-

Instrument Setup:

-

Place the sample holder into the diffractometer.

-

Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

-

-

Data Collection:

-

Scan the sample over a 2θ range that covers the characteristic diffraction peaks for n-alkanes (e.g., 5° to 40°).

-

Use a step size and scan speed that provide good resolution and signal-to-noise ratio (e.g., 0.02° step size and 1-2 seconds per step).

-

-

Data Analysis:

-

Identify the positions (2θ) and intensities of the diffraction peaks.

-

Compare the experimental diffraction pattern with known patterns from crystallographic databases or literature to identify the polymorphic form.

-

If a new polymorph is suspected, indexing software can be used to determine the unit cell parameters from the peak positions.

-

Visualizations

Logical Relationship of this compound Polymorphs

Caption: Phase transitions of this compound polymorphs.

Experimental Workflow for Polymorph Characterization

Caption: Workflow for this compound polymorph analysis.

References

A Technical Guide to the Thermal Conductivity of Solid and Liquid Docosane

For Researchers, Scientists, and Drug Development Professionals

Docosane (n-C22H46), a long-chain n-alkane, is a phase change material (PCM) with significant potential in thermal energy storage and management applications. A critical parameter governing its efficacy in these roles is its thermal conductivity, which dictates the rate of heat transfer during phase transitions. This technical guide provides a comprehensive overview of the thermal conductivity of both solid and liquid this compound, presenting key data, experimental methodologies, and visual representations of underlying principles and workflows.

Quantitative Data on Thermal Conductivity

The thermal conductivity of this compound exhibits a marked difference between its solid and liquid phases, a crucial consideration for its application design. The following tables summarize the quantitative data reported in the literature.

Table 1: Thermal Conductivity of Solid n-Docosane

| Temperature (K) | Thermal Conductivity (W m⁻¹ K⁻¹) | Measurement Method | Source |

| Ambient | 0.49 | Modified Guarded Hot Plate | [1] |

| 266.74 | 0.414 | Transient Hot-Wire | [2] |

| 272.31 | 0.405 | Transient Hot-Wire | [2] |

| 277.07 | 0.399 | Transient Hot-Wire | [2] |

| 281.66 | 0.392 | Transient Hot-Wire | [2] |

| 286.63 | 0.386 | Transient Hot-Wire | [2] |

| 291.57 | 0.379 | Transient Hot-Wire | [2] |

| 297.67 | 0.371 | Transient Hot-Wire | [2] |

| 301.88 | 0.363 | Transient Hot-Wire | [2] |

| 308.38 | 0.355 | Transient Hot-Wire | [2] |

| 267 to 308 | Standard Deviation of 0.40% | Transient Hot-Wire | [3] |

Table 2: Thermal Conductivity of Liquid n-Docosane

| Temperature (K) | Thermal Conductivity (W m⁻¹ K⁻¹) | Measurement Method | Source |

| 329.35 | 0.150 | Transient Hot-Wire | [2] |

| 334.99 | 0.150 | Transient Hot-Wire | [2] |

| 339.90 | 0.148 | Transient Hot-Wire | [2] |

| 344.77 | 0.147 | Transient Hot-Wire | [2] |

| 350.04 | 0.147 | Transient Hot-Wire | [2] |

| 355.07 | 0.146 | Transient Hot-Wire | [2] |

| 360.01 | 0.144 | Transient Hot-Wire | [2] |

| 330 to 360 | Standard Deviation of 0.60% | Transient Hot-Wire | [3] |

Experimental Protocols

The accurate measurement of thermal conductivity is paramount for the reliable design of thermal systems. The two primary methods cited in the literature for determining the thermal conductivity of this compound are the Transient Hot-Wire (THW) technique and the Modified Guarded Hot Plate method.

Transient Hot-Wire (THW) Method

The transient hot-wire technique is a widely used and accurate method for measuring the thermal conductivity of fluids and solids.[2][3][4]

Principle: A thin metallic wire, typically platinum, is immersed in the sample material. The wire serves as both a line heat source and a resistance thermometer. A step-wise electrical current is applied to the wire, causing its temperature to increase. The rate of this temperature rise is directly related to the thermal conductivity of the surrounding material. By measuring the temperature change of the wire over a short period, the thermal conductivity can be calculated based on a full theoretical model of the heat transfer.[3][4]

Typical Apparatus and Procedure:

-

Sample Preparation: For liquid this compound, the sample is melted and degassed to remove any dissolved air that could affect the measurement. For solid this compound, the liquid is carefully solidified around the hot wire to ensure intimate contact and avoid the formation of voids or cracks.[4]

-

Measurement Cell: The hot wire is suspended vertically in the center of a measurement cell containing the this compound sample. The cell is placed in a thermostat-controlled bath to maintain a stable and uniform initial temperature.

-

Data Acquisition: A constant current is passed through the wire, and the change in its resistance (and therefore temperature) is recorded as a function of time using a high-precision bridge circuit.

-

Calculation: The thermal conductivity is determined from the slope of the temperature rise versus the logarithm of time, in accordance with the theoretical model. The technique is considered absolute and can achieve an uncertainty of around 1%.[3]

Modified Guarded Hot Plate Method

The guarded hot plate method is a steady-state technique primarily used for solid materials. The "modified" aspect often refers to adaptations for specific material types, such as phase change materials.[1]

Principle: A flat, solid sample of the material is placed between a main hot plate and a cold plate. The hot plate is surrounded by a "guard" heater maintained at the same temperature to prevent radial heat losses. By measuring the electrical power supplied to the main heater, the temperature difference across the sample of known thickness, and the area of the heater, the thermal conductivity can be calculated using Fourier's law of heat conduction.

Typical Apparatus and Procedure:

-

Sample Preparation: A solid, disc-shaped sample of this compound with a uniform thickness is prepared. This is typically achieved by melting the this compound and allowing it to solidify in a mold.

-

Apparatus Assembly: The solid this compound sample is sandwiched between the main hot plate and the cold plate. The guard heater is positioned around the main heater. Thermocouples are embedded in the surfaces of the hot and cold plates to accurately measure the temperature gradient across the sample.

-

Steady-State Attainment: The heaters are turned on, and the system is allowed to reach a steady state where the temperatures at all points remain constant over time. The guard heater's temperature is carefully controlled to match that of the main heater.

-

Data Collection and Calculation: Once at steady state, the power input to the main heater (Q), the temperature of the hot plate (T_hot), the temperature of the cold plate (T_cold), the thickness of the sample (d), and the area of the main heater (A) are recorded. The thermal conductivity (k) is then calculated using the formula: k = (Q * d) / (A * (T_hot - T_cold)).

Visualizations

Relationship Between Phase, Temperature, and Thermal Conductivity

Caption: State-dependent thermal conductivity of this compound.

Generalized Experimental Workflow for Thermal Conductivity Measurement

Caption: A typical experimental workflow for measuring thermal conductivity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Accurate Measurements of the Thermal Conductivity of n-Docosane, n-Tetracosane, 1,6-Hexanediol, and 1,8-Octanediol in the Solid and Liquid Phases | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Unveiling the Thermal Properties of Pure Docosane: A Technical Guide to its Latent Heat of Fusion

For researchers, scientists, and drug development professionals, a precise understanding of the thermophysical properties of materials is paramount. This in-depth technical guide focuses on the latent heat of fusion of pure docosane (n-C22H46), a long-chain n-alkane with applications in phase change materials (PCMs) for thermal energy storage and as an excipient in pharmaceutical formulations. This document provides a compilation of reported values for its latent heat of fusion, a detailed experimental protocol for its determination using Differential Scanning Calorimetry (DSC), and a visual representation of the experimental workflow.

Quantitative Data Summary

The latent heat of fusion is a critical parameter, representing the amount of energy absorbed by a substance during its transition from a solid to a liquid state at a constant temperature. For this compound, this value has been determined by various researchers, with Differential Scanning Calorimetry (DSC) being a primary analytical technique. A summary of reported experimental values is presented in Table 1 for easy comparison.

| Latent Heat of Fusion (kJ/mol) | Latent Heat of Fusion (J/g) | Melting Point (°C) | Melting Point (K) | Measurement Method |

| 78.500 | 252.7 | 43.75 | 316.9 | Not Specified |

| 49.1 | 158.1 | 43.45 | 316.6 | DSC |

| 47.84 | 154.0 | 42.95 | 316.1 | Not Specified |

Note: The conversion from kJ/mol to J/g was performed using the molar mass of this compound (310.60 g/mol ).

Experimental Protocol: Determination of Latent Heat of Fusion by Differential Scanning Calorimetry (DSC)

The following protocol outlines a standardized procedure for measuring the latent heat of fusion of pure this compound, based on established methodologies such as ASTM E793, "Standard Test Method for Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry".[1][2][3][4][5]

Apparatus

A heat-flux or power-compensated Differential Scanning Calorimeter (DSC) is required. The instrument should be equipped with a cooling accessory to control the temperature profile accurately. Hermetically sealed aluminum pans are typically used for sample encapsulation to prevent any loss of material through sublimation.

Calibration

The DSC instrument must be calibrated for both temperature and enthalpy. This is achieved using certified reference materials with known melting points and enthalpies of fusion, such as indium. The calibration should be performed under the same experimental conditions (e.g., heating rate, purge gas) as the this compound sample analysis.

Sample Preparation

A small, representative sample of pure this compound (typically 1-5 mg) is accurately weighed into a tared aluminum DSC pan. The pan is then hermetically sealed to ensure a closed system. An empty, hermetically sealed aluminum pan is used as a reference.

Measurement Procedure

The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, at a constant flow rate to provide a reproducible and inert atmosphere.

The following thermal program is then initiated:

-

Initial Isothermal Hold: The sample is held at a temperature below its expected melting point (e.g., 25°C) for a few minutes to ensure thermal equilibrium.

-

Heating Ramp: The sample is heated at a constant, controlled rate (e.g., 10°C/min) through its melting transition to a temperature well above the melting point (e.g., 60°C).

-

Final Isothermal Hold: The sample is held at the upper temperature for a few minutes.

-

Cooling Ramp (Optional): The sample can be cooled back to the initial temperature at a controlled rate to study its crystallization behavior.

Data Analysis

The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature. The melting of this compound will appear as an endothermic peak on the resulting thermogram. The latent heat of fusion (ΔHfus) is determined by integrating the area of this melting peak. The instrument's software performs this calculation, typically by defining a baseline across the peak. The melting point is determined from the onset temperature or the peak temperature of the endotherm.

Experimental Workflow Visualization

The logical flow of the experimental protocol for determining the latent heat of fusion of this compound using DSC is illustrated in the following diagram.

Caption: Experimental workflow for determining the latent heat of fusion of this compound via DSC.

References

A Technical Guide to the Safe Handling of Docosane for Research and Development

Abstract: Docosane (C₂₂H₄₆) is a long-chain, saturated hydrocarbon utilized in various scientific applications, including as a phase-change material, in organic synthesis, and for calibration standards.[1][2] While it is not classified as a hazardous substance under major regulatory frameworks, adherence to rigorous safety and handling protocols is paramount in a professional research environment to minimize risks and ensure experimental integrity. This guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is not classified as a hazardous substance according to Regulation (EC) No 1272/2008 and the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3][4][5] Consequently, it does not have associated hazard pictograms or signal words.[3][6] Despite its low toxicity profile, it is a combustible solid and can form combustible dusts, which necessitates careful handling.[2]

| Hazard Classification | GHS/CLP Regulation | Notes |

| Acute Toxicity | Not Classified[6] | No data available to suggest toxicity.[4] |

| Skin Corrosion/Irritation | Not Classified[6] | Minor irritation may occur in susceptible individuals.[6] |

| Serious Eye Damage/Irritation | Not Classified[6] | Direct contact may cause temporary irritation.[7] |

| Respiratory/Skin Sensitisation | Not Sensitising[6] | No sensitizing effects have been reported.[6] |

| Germ Cell Mutagenicity | Not Classified[6] | No mutagenic effects have been reported.[6] |

| Carcinogenicity | Not Classified[6] | No carcinogenic effects have been reported.[6] |

| Reproductive Toxicity | Not Classified[6] | No reproductive toxic effects have been reported.[6] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₄₆ | [2][6] |

| Molecular Weight | 310.60 g/mol | [4][6][8] |

| Appearance | White solid, crystals, or platelets. | [1][6][9] |

| Odor | Odorless | [1][2] |

| Melting Point | 42-45 °C (lit.) | [8] |

| Boiling Point | 369 °C (lit.) | [8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][8] |

| Autoignition Temperature | 205 °C / 401 °F | [5] |

| Density | 0.778 g/mL at 25 °C (lit.) | [3][8] |

| Vapor Pressure | 1.28 x 10⁻⁶ mm Hg at 25 °C | [1] |

| Water Solubility | Insoluble | [1][2][9] |

| Stability | Stable under recommended storage conditions. | [1][2][4] |

Standard Operating Procedures for Handling and Storage

Proper handling and storage are critical to maintaining a safe laboratory environment. The following workflows outline the standard procedures.

General Handling Workflow

All personnel should follow a systematic procedure when handling this compound, from acquisition to storage.

References

- 1. This compound | C22H46 | CID 12405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. This compound 99 629-97-0 [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to High-Purity Docosane for Researchers and Drug Development Professionals

Introduction:

High-purity docosane (n-docosane), a saturated long-chain alkane with the chemical formula C₂₂H₄₆, is a versatile compound with increasing relevance in specialized research and pharmaceutical development. Its well-defined physical and chemical properties, particularly its thermal characteristics and biocompatibility, make it a valuable material for a range of applications, from an analytical standard to a key component in advanced drug delivery systems. This technical guide provides an in-depth overview of commercially available high-purity this compound, including its specifications, relevant experimental protocols, and potential applications for researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer high-purity this compound, typically with purities of 99% or greater. The selection of a suitable supplier and grade depends on the specific requirements of the application, with higher purity grades being essential for analytical and pharmaceutical uses to ensure accuracy, reproducibility, and safety.

Below is a summary of typical specifications for high-purity this compound available from commercial suppliers.

| Supplier Example | Purity (Assay by GC) | Impurities | CAS Number | Molecular Formula | Key Physical Properties |

| Sigma-Aldrich | ≥99.5% (analytical standard) | Not specified in general data, lot-specific CoA provides details | 629-97-0 | C₂₂H₄₆ | Melting Point: 42-45 °C, Boiling Point: 369 °C |

| Thermo Scientific | ≥99% | Branched docosanes: <0.1%, Carbon numbers < C22: ~0.3%, Carbon numbers > C22: <0.01% | 629-97-0 | C₂₂H₄₆ | Melting Point: 43-46 °C |

| Otto Chemie Pvt Ltd | 99%+ | Not specified | 629-97-0 | C₂₂H₄₆ | Melting Point: 42-45 °C |

| TCI America | >99.0% (GC) | Not specified | 629-97-0 | C₂₂H₄₆ | Melting Point: 43-47 °C |

Note: The information in this table is illustrative. Researchers should always consult the supplier's specific product data sheet and Certificate of Analysis (CoA) for the most accurate and lot-specific information.

Experimental Protocols

This section provides detailed methodologies for key experiments involving high-purity this compound, relevant to its quality control and application in research and drug development.

Quality Control: Purity Assessment by Gas Chromatography (GC)

Objective: To verify the purity of a commercial this compound sample and identify any volatile impurities.

Materials:

-

High-purity this compound sample

-

High-purity solvent (e.g., hexane (B92381) or toluene)

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., nonpolar, such as DB-1 or equivalent)

-

Microsyringe for sample injection

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the high-purity this compound standard.

-

Dissolve the this compound in 10 mL of the chosen high-purity solvent in a volumetric flask to create a 1 mg/mL stock solution.

-

Further dilute the stock solution as required to fall within the linear range of the detector.

-

-

GC Instrument Parameters (Example):

-

Injector Temperature: 280 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 minutes.

-

Ramp rate: 10 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 10 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on concentration)

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a certified reference standard.

-

Integrate the peak area of the this compound and any impurity peaks.

-

Calculate the percentage purity using the following formula:

-

% Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

-

-

Application: Formulation of this compound-Based Solid Lipid Nanoparticles (SLNs)

Objective: To prepare solid lipid nanoparticles using high-purity this compound as the lipid matrix for potential drug delivery applications. This protocol is based on the hot homogenization and ultrasonication method.

Materials:

-

High-purity this compound

-

Lipophilic drug (e.g., a model drug like curcumin)

-

Surfactant (e.g., Polysorbate 80, Lecithin)

-

C-surfactant (e.g., Poloxamer 188)

-

Purified water

-

Magnetic stirrer with heating plate

-

High-speed homogenizer

-

Probe sonicator

Methodology:

-

Preparation of the Lipid Phase:

-

Melt the accurately weighed high-purity this compound by heating it to approximately 10-15 °C above its melting point (~55-60 °C).

-

Dissolve the lipophilic drug in the molten this compound under continuous stirring to ensure a homogenous mixture.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant and co-surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot aqueous phase dropwise to the hot lipid phase under continuous stirring with a magnetic stirrer.

-

Subject the mixture to high-speed homogenization (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.

-

-

Formation of the Nanoemulsion:

-

Immediately subject the hot pre-emulsion to high-intensity probe sonication (e.g., 70% amplitude for 10 minutes) to reduce the droplet size to the nanometer range.

-

-

Formation of Solid Lipid Nanoparticles:

-

Cool the resulting nanoemulsion in an ice bath under gentle stirring.

-

The solidification of the lipid droplets leads to the formation of solid lipid nanoparticles.

-

-

Characterization:

-

Analyze the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using a dynamic light scattering (DLS) instrument.

-

Determine the drug encapsulation efficiency and loading capacity using a suitable analytical method (e.g., HPLC) after separating the free drug from the SLNs.

-

Application: Thermal Analysis for Phase Change Material (PCM) Characterization

Objective: To characterize the thermal properties of high-purity this compound for its potential use as a phase change material in applications such as temperature-controlled storage or drug delivery.

Materials:

-

High-purity this compound sample

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum DSC pans

Methodology:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the high-purity this compound sample into a tared aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of material during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

DSC Instrument Parameters (Example):

-

Temperature Program:

-

Equilibrate at 20 °C.

-

Heat from 20 °C to 70 °C at a rate of 5 °C/min.

-

Hold at 70 °C for 5 minutes to ensure complete melting.

-

Cool from 70 °C to 20 °C at a rate of 5 °C/min.

-

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

From the heating curve (endotherm), determine:

-

Onset Melting Temperature: The temperature at which melting begins.

-

Peak Melting Temperature: The temperature at which the rate of heat absorption is maximum.

-

Latent Heat of Fusion (ΔH_fus): The total energy absorbed during melting, calculated from the area under the melting peak.

-

-

From the cooling curve (exotherm), determine:

-

Onset Crystallization Temperature: The temperature at which solidification begins.

-

Peak Crystallization Temperature: The temperature at which the rate of heat release is maximum.

-

Latent Heat of Crystallization (ΔH_cryst): The total energy released during solidification, calculated from the area under the crystallization peak.

-

-

Conclusion

High-purity this compound is a valuable and versatile material for a range of scientific and pharmaceutical applications. Its well-defined physical properties and commercial availability in high-purity grades make it an excellent choice as an analytical standard, a component in advanced materials, and a promising excipient in novel drug delivery systems. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize and characterize high-purity this compound in their work. As with any specialized material, careful selection of suppliers and thorough characterization are crucial for achieving reliable and reproducible results.

Docosane as a Long-Chain Alkane Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of docosane (n-C22H46), a long-chain alkane, and its application as an analytical standard in various scientific disciplines. This document details its physicochemical properties, provides exemplary experimental protocols for its use in gas chromatography (GC) and mass spectrometry (MS), and illustrates key workflows and concepts through diagrams.

Introduction to this compound as an Analytical Standard

This compound is a linear, saturated hydrocarbon with 22 carbon atoms. Its stability, non-reactivity, and well-defined physical properties make it an excellent reference material in analytical chemistry.[1] As a long-chain alkane, it is particularly valuable for the identification and quantification of other hydrocarbons and non-polar compounds in complex matrices. Its applications span environmental analysis, petrochemical testing, and as a model compound in materials science and drug delivery research.[2]

Physicochemical Properties of this compound

Accurate and reliable analytical work requires a thorough understanding of the physical and chemical characteristics of the standard. The key properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₄₆ | [2] |

| Molecular Weight | 310.60 g/mol | [3][4][5] |

| CAS Number | 629-97-0 | [3][4][5] |

| Appearance | Colorless crystalline solid | [6] |

| Melting Point | 42-45 °C (lit.) | [2][3][6] |

| Boiling Point | 369 °C (lit.) | [2][3][4][6] |

| Density | 0.778 g/mL at 25 °C (lit.) | [2][3][4] |

| Vapor Pressure | <1 mmHg (21.1 °C) | [3][4] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | [6] |

Chemical and Safety Information

| Property | Value | Source |

| Chemical Structure | CH₃(CH₂)₂₀CH₃ | [3][4][5] |

| InChI Key | HOWGUJZVBDQJKV-UHFFFAOYSA-N | [3][4] |

| Stability | Stable under normal conditions. | [6] |

| Incompatibilities | Strong oxidizing agents. | [6] |

| Flash Point | 113 °C (closed cup) | [3][4] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound as a standard in common analytical techniques.

Preparation of this compound Standard Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results.

Objective: To prepare stock and working standard solutions of this compound for calibration and as an internal standard.

Materials:

-

This compound (analytical standard grade, ≥99.5% purity)

-

Hexane or Dichloromethane (GC grade or equivalent)

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Pipettes and syringes

-

Ultrasonic bath

Protocol:

-

Stock Solution (e.g., 1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound and record the exact weight.

-

Quantitatively transfer the weighed this compound into a 10 mL volumetric flask.

-

Add a small amount of solvent (e.g., hexane) to dissolve the this compound. Sonication may be used to aid dissolution.

-

Once dissolved and cooled to room temperature, fill the flask to the calibration mark with the solvent.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

-

Working Standard Solutions (for external calibration):

-

Prepare a series of working standards by serial dilution of the stock solution.

-

For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

-

Repeat this process to create a calibration curve with at least five concentration levels.

-

-

Internal Standard (IS) Spiking Solution:

-

Prepare a stock solution of this compound at a concentration appropriate for the expected analyte concentration range in the samples.

-

This solution will be added to all samples, calibration standards, and quality control samples in a fixed volume to ensure a constant concentration of the internal standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydrocarbons using this compound as an Internal Standard

This protocol describes a general method for the quantification of hydrocarbon analytes in an environmental sample using this compound as an internal standard.

Objective: To quantify target hydrocarbon compounds in a sample matrix.

Instrumentation and Consumables:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column suitable for hydrocarbon analysis (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Autosampler vials and inserts

GC-MS Parameters:

| Parameter | Setting |

| GC Inlet | |

| Injection Mode | Splitless |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 60 °C, hold for 2 min |

| Ramp Rate 1 | 10 °C/min to 320 °C |

| Final Hold | Hold at 320 °C for 10 min |

| MS Parameters | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |

| Mass Range (Full Scan) | m/z 40-550 |

Experimental Workflow:

-

Sample Preparation:

-

Accurately weigh or measure the sample into a suitable container.

-

Spike the sample with a known volume of the this compound internal standard solution.

-

Perform extraction of the analytes and the internal standard from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Concentrate or dilute the extract as necessary to bring the analyte concentrations within the calibration range.

-

-

Calibration:

-

Prepare a series of calibration standards containing known concentrations of the target analytes.

-

Spike each calibration standard with the same amount of the this compound internal standard as the samples.

-

Analyze the calibration standards using the specified GC-MS method.

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

-

-

Sample Analysis:

-

Inject the prepared sample extracts into the GC-MS system.

-

Identify the analytes based on their retention times and mass spectra.

-

Quantify the analytes by calculating the ratio of their peak areas to the peak area of the this compound internal standard and using the calibration curve.

-

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual role of this compound as a standard.

Conclusion

This compound is a highly reliable and versatile long-chain alkane standard for a wide range of analytical applications. Its well-characterized properties and stability make it an ideal choice for ensuring the accuracy and precision of quantitative analyses in diverse fields such as environmental monitoring, petrochemical analysis, and pharmaceutical research. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively implement this compound in their analytical methodologies. Proper method validation for each specific application and matrix is crucial to ensure the generation of robust and defensible scientific data.

References

- 1. benchchem.com [benchchem.com]

- 2. Long-chain alkanes preserved in a Martian mudstone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Analysis of docosanol using GC/MS: Method development, validation, and" by Vijay Kumar Shankar, Mei Wang et al. [egrove.olemiss.edu]

- 4. researchgate.net [researchgate.net]

- 5. hou.usra.edu [hou.usra.edu]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

An In-depth Technical Guide to the Phase Diagram of Docosane-Eicosane Binary Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-liquid and solid-solid phase equilibria of binary mixtures of n-docosane (C22H46) and n-eicosane (B1172931) (C20H42). This system is of significant interest in various fields, including pharmaceuticals, thermal energy storage, and materials science, due to its complex polymorphic behavior and the formation of multiple solid phases. This document summarizes the key quantitative data, details the experimental methodologies used for its characterization, and provides a visual representation of the experimental workflow.

Phase Behavior Overview

The binary system of docosane and eicosane (B133393) exhibits a complex phase diagram with the formation of at least six distinct solid phases. This complexity arises from the subtle differences in the chain lengths of the two n-alkanes, which leads to a rich variety of crystalline structures and solid-solid phase transitions at different temperatures and compositions. The study of such systems is crucial for controlling the solid-state properties of materials, such as dissolution rates and bioavailability in pharmaceutical formulations, and for designing phase change materials with specific melting characteristics.

A seminal study on this system, "Crystallographic and calorimetric phase studies of the n-eicosane, C20H42: n-docosane, C22H46 system," laid the groundwork for understanding its intricate phase behavior. The findings from this and subsequent research are summarized in the following sections.

Quantitative Data

The following tables present the essential quantitative data for the this compound-eicosane binary system, including the properties of the pure components and the characteristics of their mixtures.

Table 1: Physicochemical Properties of Pure this compound and Eicosane

| Property | This compound (C22H46) | Eicosane (C20H42) |

| Molar Mass ( g/mol ) | 310.61 | 282.55 |

| Melting Point (°C) | ~44-46 | ~36-38 |

| Solid-Solid Transition Temp. (°C) | ~40 | Not typically observed |

| Crystal Structure (at room temp.) | Triclinic | Triclinic |

Table 2: Experimentally Determined Solid Phase Transitions in the this compound-Eicosane Binary System

| Mole Fraction of this compound | Transition Temperature (°C) | Phase Transition |

| 0.0 | 36.5 | Melting (Triclinic → Liquid) |

| 0.2 | 34.2 | Solid-Solid |

| 38.1 | Solidus | |

| 40.5 | Liquidus | |

| 0.4 | 33.8 | Solid-Solid |

| 39.9 | Solidus | |

| 42.1 | Liquidus | |

| 0.5 | 33.5 | Solid-Solid |

| 40.8 | Solidus | |

| 43.0 | Liquidus | |

| 0.6 | 35.0 | Solid-Solid |

| 41.7 | Solidus | |

| 43.8 | Liquidus | |

| 0.8 | 39.8 | Solid-Solid |

| 43.2 | Solidus | |

| 44.5 | Liquidus | |

| 1.0 | 44.1 | Melting (Triclinic → Liquid) |

Note: The data in this table is a representative summary based on available literature. The original research by Lüth et al. (1974) provides a more detailed and complex phase diagram with multiple solid phases.

Experimental Protocols

The determination of the this compound-eicosane phase diagram relies on a combination of thermal analysis and structural characterization techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Sample Preparation

-

High-Purity Starting Materials: High-purity samples of n-docosane and n-eicosane (typically >99%) are used as the starting materials.

-

Mixture Preparation: Binary mixtures of known compositions are prepared by accurately weighing the required amounts of each component.

-

Homogenization: The mixtures are homogenized by melting them in sealed containers, followed by thorough mixing to ensure a uniform composition.

-

Controlled Crystallization: The molten mixtures are then subjected to a controlled cooling process to induce crystallization and obtain samples with a well-defined thermal history.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is the primary method for determining the temperatures and enthalpies of phase transitions.

-

Instrumentation: A differential scanning calorimeter, such as a Perkin-Elmer DSC7 or similar instrument, is used.

-

Sample Encapsulation: A small amount of the prepared binary mixture (typically 1-10 mg) is hermetically sealed in an aluminum pan.

-

Thermal Program: The sample is subjected to a controlled heating and cooling program. A typical heating rate is 1-10 °C/min.

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify the onset and peak temperatures of endothermic (melting, solid-solid transitions) and exothermic (crystallization) events. The area under the peaks is used to calculate the enthalpy of these transitions.

X-ray Diffraction (XRD)

XRD is a non-destructive analytical technique used to determine the crystallographic structure of a material. It is essential for identifying the different solid phases present in the this compound-eicosane mixtures at various temperatures.

-

Instrumentation: A powder X-ray diffractometer equipped with a variable-temperature stage is used.

-

Sample Preparation: A thin layer of the powdered binary mixture is mounted on a sample holder.

-

Data Collection: The sample is irradiated with monochromatic X-rays at a specific wavelength (e.g., Cu Kα radiation). The diffracted X-rays are detected at various angles (2θ).

-

Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks are used to identify the crystal structure and lattice parameters of each solid phase by comparing them to known crystallographic databases. Temperature-dependent XRD studies are performed to track the changes in crystal structure as the sample is heated or cooled through its phase transitions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the this compound-eicosane binary phase diagram.

This guide provides a foundational understanding of the complex phase behavior of this compound-eicosane binary mixtures. For professionals in drug development and materials science, a thorough grasp of these phase relationships is essential for controlling the physical properties and performance of their products. The experimental protocols outlined here represent the standard methodologies for characterizing such systems, providing a basis for further research and application.

Docosane CAS number 629-97-0 information

An In-depth Technical Guide to Docosane (CAS 629-97-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction